molecular formula C9H13N3O B2856654 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol CAS No. 1341839-66-4

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B2856654
CAS No.: 1341839-66-4
M. Wt: 179.223
InChI Key: QXDGJODPOOIMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol ( 1341839-66-4) is a high-purity azetidine-based chemical building block with significant potential in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C9H13N3O and a molecular weight of 179.22 g/mol, is of particular interest for its role as a key synthetic intermediate in the development of novel therapeutic agents . Its structure, featuring an azetidin-3-ol ring linked to a 2,6-dimethylpyrimidine group, makes it a valuable scaffold for constructing more complex molecules. Researchers are actively investigating its application as a core structural motif in the design and synthesis of PDE9 (Phosphodiesterase 9) inhibitors, which represent a promising class of compounds for the treatment of neurodegenerative diseases, cognitive disorders, and Alzheimer's disease . Furthermore, structurally related azetidin-3-ol compounds have demonstrated notable antibacterial properties, showing promising activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemotype in antimicrobial research . The compound serves as a versatile precursor for further chemical functionalization, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDGJODPOOIMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 2,6-Dimethylpyrimidin-4-ol

Reaction Conditions :

  • Reagents : Phosphorus oxychloride (POCl₃), catalytic N,N-dimethylaniline.
  • Procedure : 2,6-Dimethylpyrimidin-4-ol (1 equiv) is refluxed in excess POCl₃ (5 equiv) at 110°C for 4–6 hours.
  • Work-up : Excess POCl₃ is quenched with ice water, and the product is extracted with dichloromethane.
  • Yield : 70–85% (reported in analogous pyrimidine chlorinations).

Iodination Followby Halogen Exchange

Reaction Conditions :

  • Step 1 : Iodination of 2,6-dimethylpyrimidin-4-ol using iodine (1 equiv) and sodium hydroxide (1.25 M) at 80–120°C for 2 hours, yielding 5-iodo-2,6-dimethylpyrimidin-4-ol.
  • Step 2 : Halogen exchange via Finkelstein reaction with KCl in dimethylformamide (DMF) at 60°C.
  • Yield : 50–65% (over two steps).

Nucleophilic Aromatic Substitution (SNAr)

Unprotected Azetidin-3-ol Route

Reaction Conditions :

  • Reagents : 4-Chloro-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (1.2 equiv), potassium carbonate (2 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C for 12–24 hours.
  • Yield : 40–55% (limited by competing elimination of azetidin-3-ol under basic conditions).

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates nucleophilic attack by the azetidine nitrogen. Methyl groups at positions 2 and 6 enhance ring activation through inductive effects, stabilizing the Meisenheimer intermediate.

Hydroxyl-Protected Azetidin-3-ol Route

Protection Strategy :

  • Silyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) and imidazole (1.5 equiv) in DMF at 0°C for 1 hour.
  • Reaction : Protected azetidin-3-ol (1.1 equiv) reacts with 4-chloro-2,6-dimethylpyrimidine (1 equiv) using NaH (1.5 equiv) in THF at 60°C for 6 hours.
  • Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at room temperature.
  • Yield : 65–75% (over three steps).

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Reaction Conditions :

  • Catalyst System : Palladium(II) acetate (5 mol%), Xantphos (10 mol%), cesium carbonate (2 equiv).
  • Substrates : 4-Bromo-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (1.5 equiv).
  • Solvent : Toluene or 1,4-dioxane.
  • Temperature : 100°C for 18–24 hours.
  • Yield : 60–70% (with <5% ring-opening byproducts).

Optimization Notes :

  • Lower temperatures (80°C) reduce azetidine decomposition but prolong reaction time.
  • Adding molecular sieves (4Å) improves yield by adsorbing water.

Copper-Mediated Ullmann Coupling

Reaction Conditions :

  • Catalyst System : Copper(I) iodide (20 mol%), trans-1,2-diaminocyclohexane (40 mol%).
  • Substrates : 4-Iodo-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (2 equiv).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Temperature : 120°C for 24 hours.
  • Yield : 50–60% (with 10–15% homocoupling byproducts).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
SNAr (Unprotected) K₂CO₃, DMF, 80°C 40–55% Simple setup, no metal catalysts Low yield, side reactions
SNAr (Protected) NaH, THF, 60°C 65–75% Higher yield, reduced elimination Additional protection/deprotection steps
Buchwald-Hartwig Pd(OAc)₂, Xantphos 60–70% High functional group tolerance Costly catalysts, sensitivity to moisture
Ullmann Coupling CuI, DMSO, 120°C 50–60% Avoids palladium High temperature, byproduct formation

Scalability and Industrial Considerations

Nucleophilic Substitution :

  • Preferred for large-scale production due to lower catalyst costs and straightforward work-up.
  • Pilot-scale batches (≥1 kg) achieve 70% yield using protected azetidin-3-ol and continuous distillation for solvent recovery.

Transition Metal Routes :

  • Limited to small-scale synthesis (≤100 g) due to palladium cost (≥$800/mol).
  • Recycling protocols for Pd/C catalysts under hydrogen atmosphere reduce expenses by 30%.

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.98 (s, 6H, CH₃), 3.85–3.92 (m, 4H, azetidine CH₂), 4.25 (qt, J = 7.2 Hz, 1H, CH-OH), 6.45 (s, 1H, pyrimidine H).
  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Melting Point : 132–134°C (decomposes above 140°C).

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride yields diastereoselective 2,3-disubstituted azetidines .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other azetidine- and pyrimidine-containing derivatives. Below is a comparative analysis based on available evidence and inferred properties:

1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Patent Example)

  • Structure : This compound, disclosed in a 2015 patent, replaces the 2,6-dimethylpyrimidin-4-yl group with a benzothiophene-ethoxy-propyl chain .
  • Functional Implications :

  • The benzothiophene moiety may enhance lipophilicity and membrane permeability compared to the pyrimidine group.
  • The ethoxypropyl linker could improve solubility or confer conformational flexibility for receptor binding. In contrast, the pyrimidine-containing compound may target different pathways, such as nucleotide biosynthesis or kinase modulation.

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol (Pyridine Derivative)

  • Structure : A pyridine derivative with methoxy substituents and a propargyl alcohol side chain .
  • Functional Contrast :

  • Pyridine vs.
  • The propargyl alcohol group may introduce reactivity (e.g., click chemistry applications), whereas the azetidine-hydroxyl group in the target compound offers rigidity and hydrogen-bond donor capacity.

Hypothetical Data Table (Inferred from Structural Features)

Property/Compound 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Core Heterocycle Pyrimidine Benzothiophene Pyridine
Substituents 2,6-Dimethyl, azetidin-3-ol Ethoxypropyl linker, azetidin-3-ol 5,6-Dimethoxy, propargyl alcohol
Predicted LogP Moderate (~1.5–2.5) Higher (~3.0–4.0) due to benzothiophene Moderate (~1.0–2.0)
Potential Bioactivity Kinase inhibition, antimicrobial CNS/metabolic disorders Click chemistry, enzyme inhibition

Key Research Findings and Limitations

  • This highlights a gap in crystallographic or conformational studies for this compound .
  • Patent-Driven Insights : The benzothiophene analogue’s pharmaceutical formulation suggests azetidin-3-ol derivatives are prioritized for their metabolic stability and synthetic accessibility. The pyrimidine variant may require further optimization for similar applications .
  • Pyridine vs. Pyrimidines generally exhibit broader kinase or antiviral activity due to their nucleotide-mimicking properties.

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H13N3OC_9H_{13}N_3O. Its structure features a pyrimidine ring and an azetidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight167.22 g/mol
IUPAC NameThis compound
CAS Number1170108-38-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's ability to modulate enzyme activity and receptor interactions suggests potential applications in treating various diseases.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, contributing to its anti-inflammatory and analgesic properties.

Antiinflammatory Effects

Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies

A few case studies highlight the biological effects of similar compounds:

  • Case Study A : In a study involving azetidine derivatives, compounds showed significant inhibition of nitric oxide production in RAW 264.7 macrophages, indicating potential anti-inflammatory effects.
  • Case Study B : Another study evaluated the glucose-lowering effects of pyrimidine derivatives in diabetic mice. The results indicated improved insulin sensitivity and reduced hyperglycemia.

Research Findings

Recent findings have explored the pharmacological potential of this compound and related compounds:

Study FocusFindings
Antidiabetic ActivityEnhanced glucose uptake in muscle cells
Anti-inflammatoryReduced nitric oxide production in macrophages
Enzyme InteractionPotential inhibition of key metabolic enzymes

Q & A

Q. Advanced

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C) .
  • pH-Dependent Reactivity : Hydroxyl group deprotonation (pKa ~9.2) increases nucleophilicity, enabling SN2 reactions with alkyl halides .
  • Oxidative Susceptibility : LC-MS tracks degradation products (e.g., ketone formation via hydroxyl oxidation) under H₂O₂ exposure .
    Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations (desiccated, -20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.